molecular formula C9H16N2O2 B599970 2-(1,1-Diethoxyethyl)-1H-imidazole CAS No. 116591-78-7

2-(1,1-Diethoxyethyl)-1H-imidazole

Cat. No.: B599970
CAS No.: 116591-78-7
M. Wt: 184.239
InChI Key: XURVJNRJSCUTKM-UHFFFAOYSA-N
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Description

2-(1,1-Diethoxyethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a diethoxyethyl group at the 2-position. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The diethoxyethyl group enhances solubility in organic solvents and may influence reactivity in nucleophilic or catalytic processes.

Properties

CAS No.

116591-78-7

Molecular Formula

C9H16N2O2

Molecular Weight

184.239

IUPAC Name

2-(1,1-diethoxyethyl)-1H-imidazole

InChI

InChI=1S/C9H16N2O2/c1-4-12-9(3,13-5-2)8-10-6-7-11-8/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

XURVJNRJSCUTKM-UHFFFAOYSA-N

SMILES

CCOC(C)(C1=NC=CN1)OCC

Synonyms

2-(1,1-Diethoxyethyl)-1H-imidazole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The diethoxyethyl group distinguishes 2-(1,1-Diethoxyethyl)-1H-imidazole from related imidazole derivatives. Key comparisons include:

Compound Molecular Weight Substituent Key Properties Reference
2-(1,1-Diethoxyethyl)-1H-imidazole ~186.23 (calculated) 1,1-Diethoxyethyl Likely high solubility in polar solvents; steric bulk may hinder reactivity. N/A
2-(1-Ethoxyethyl)-1H-imidazole 140.19 1-Ethoxyethyl Powder form; moderate solubility in DMF/EtOH .
Ethyl 1H-imidazole-1-acetate 154.17 Ethoxyacetate Liquid at room temperature; used in pharmaceuticals and materials science .
2-(4-Nitrostyryl)-4,5-bistyryl-imidazole 429.44 Nitrostyryl Fluorescent properties; used in optoelectronics .

Key Insight: The diethoxyethyl group increases molecular weight and polarity compared to mono-ethoxy or non-ether analogs. This may enhance stability in protic solvents but reduce volatility .

Structural and Spectroscopic Features

Crystal structures of related imidazoles reveal planar imidazole rings and substituent-dependent conformational flexibility:

  • 1-(2-Carboxyethyl)-1H-imidazole 3-oxide : Planar imidazole ring with carboxylate group in a distinct plane .
  • 2-(4-Methoxyphenyl)-1H-imidazole : Methoxy group induces resonance effects, altering NMR chemical shifts .

Prediction for 2-(1,1-Diethoxyethyl)-1H-imidazole : The diethoxyethyl group may adopt a staggered conformation to minimize steric clashes, with distinct $ ^1 \text{H NMR} $ signals for ethoxy protons (~1.2–1.4 ppm) and imidazole protons (~7.0–7.5 ppm).

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